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Compound of Interest

Compound Name:
2,3-Dimethyl-1H-indole-7-

carboxylic acid

Cat. No.: B182263 Get Quote

An In-depth Technical Guide to 2,3-Dimethyl-1H-
indole-7-carboxylic acid
This technical guide provides a comprehensive overview of the chemical structure, properties,

and analysis of 2,3-Dimethyl-1H-indole-7-carboxylic acid. The information is intended for

researchers, scientists, and professionals in the field of drug development and chemical

research.

Chemical Structure and Identification
2,3-Dimethyl-1H-indole-7-carboxylic acid is a heterocyclic compound featuring a bicyclic

indole core structure. This core is substituted with two methyl groups at positions 2 and 3, and

a carboxylic acid group at position 7.

Chemical Structure:

Key Identifiers:
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Identifier Value

IUPAC Name 2,3-dimethyl-1H-indole-7-carboxylic acid[1]

CAS Number 103986-07-8[2]

Molecular Formula C₁₁H₁₁NO₂[1][2]

Molecular Weight 189.21 g/mol [2]

SMILES CC1=C(NC2=C1C=CC=C2C(=O)O)C[1]

InChI
InChI=1S/C11H11NO2/c1-6-7(2)12-10-8(6)4-3-

5-9(10)11(13)14/h3-5,12H,1-2H3,(H,13,14)[1]

Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2,3-Dimethyl-1H-indole-7-
carboxylic acid are not readily available in published literature. However, based on the

general properties of carboxylic acids and indole derivatives, the following characteristics can

be anticipated:

Property Predicted Value/Characteristic

Melting Point

Expected to be a solid at room temperature with

a relatively high melting point, characteristic of

crystalline carboxylic acids.

Boiling Point

High boiling point is expected due to the

presence of the carboxylic acid group, which

allows for strong intermolecular hydrogen

bonding.

Solubility

Likely to have low solubility in water and higher

solubility in organic solvents such as ethanol,

acetone, and diethyl ether. The carboxylic acid

group may allow for some solubility in basic

aqueous solutions through salt formation.

Appearance Likely a crystalline solid.
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Spectroscopic Analysis
Specific experimental spectra for 2,3-Dimethyl-1H-indole-7-carboxylic acid are not publicly

available. The following sections describe the expected spectral characteristics based on the

analysis of its functional groups and data from similar indole-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the

aromatic protons on the indole ring, the N-H proton, and the two methyl groups.

Aromatic Protons (3H): Signals for the protons on the benzene ring portion of the indole

nucleus would likely appear in the range of δ 7.0-8.0 ppm. The specific splitting patterns

would depend on their coupling with each other.

N-H Proton (1H): A broad singlet is anticipated for the N-H proton, typically in the region of δ

8.0-11.0 ppm, although its chemical shift can be highly variable and dependent on solvent

and concentration.

Methyl Protons (6H): Two distinct singlets are expected for the two methyl groups at

positions 2 and 3, likely appearing in the upfield region of the spectrum, around δ 2.0-2.5

ppm.

Carboxylic Acid Proton (1H): A very broad singlet is expected for the carboxylic acid proton,

typically appearing far downfield, above δ 10.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on all eleven carbon atoms in

the molecule.

Carbonyl Carbon (C=O): The signal for the carboxylic acid carbonyl carbon is expected to

appear in the downfield region, typically between δ 165-185 ppm.

Aromatic and Heterocyclic Carbons (8C): The eight carbons of the indole ring system would

resonate in the aromatic region, generally between δ 100-140 ppm.

Methyl Carbons (2C): The two methyl carbons would show signals in the upfield region,

typically between δ 10-20 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the vibrational frequencies of its key functional

groups.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of

2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic

acid dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1680-

1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

N-H Stretch: A moderate absorption band is expected around 3300-3500 cm⁻¹

corresponding to the N-H stretch of the indole ring.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands would appear just

above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed

just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region would

correspond to the carbon-carbon double bond stretching of the aromatic ring.

Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak and various fragmentation patterns.

Molecular Ion Peak (M⁺): A peak at m/z = 189, corresponding to the molecular weight of the

compound, is expected.

Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include

the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-

45). Fragmentation of the indole ring is also possible.

Experimental Protocols
Detailed, validated experimental protocols for the synthesis of 2,3-Dimethyl-1H-indole-7-
carboxylic acid are not readily available. However, a plausible synthetic route could involve

the Fischer indole synthesis, a common method for preparing indole derivatives.
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General Synthetic Approach (Hypothetical):

A potential synthesis could start from a substituted phenylhydrazine and a ketone. For 2,3-
Dimethyl-1H-indole-7-carboxylic acid, the synthesis could be envisioned as follows:

Starting Materials: (2-Carboxyphenyl)hydrazine and 2-butanone.

Reaction: The (2-carboxyphenyl)hydrazine would be reacted with 2-butanone in the

presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid).

Mechanism: The reaction proceeds via the formation of a phenylhydrazone intermediate,

followed by a[3][3]-sigmatropic rearrangement (the Fischer indole synthesis) to form the

indole ring.

Work-up and Purification: The reaction mixture would be neutralized, and the crude product

extracted with an organic solvent. Purification would likely be achieved by recrystallization or

column chromatography.

General Analytical Protocol:

The following is a general workflow for the analytical characterization of a synthesized

compound like 2,3-Dimethyl-1H-indole-7-carboxylic acid.

Synthesis and Purification

Structural and Purity Analysis

Chemical Synthesis

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy (1H, 13C) Mass Spectrometry IR Spectroscopy Purity Assessment (e.g., HPLC, Elemental Analysis)
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Click to download full resolution via product page

Caption: General experimental workflow for the synthesis and characterization of a chemical

compound.

Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the

biological activity or any associated signaling pathways of 2,3-Dimethyl-1H-indole-7-
carboxylic acid. While other indole carboxylic acid derivatives have been investigated for

various pharmacological activities, including as enzyme inhibitors and receptor antagonists, the

biological profile of this particular compound remains to be elucidated.[4][5][6][7][8][9]

Future research could explore the potential of this molecule in various therapeutic areas. A

general workflow for such a preliminary biological screening is outlined below.
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Initial Biological Screening

Follow-up Studies

2,3-Dimethyl-1H-indole-
7-carboxylic acid

In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene)

Hit Identification

Mechanism of Action Studies

Lead Optimization

Click to download full resolution via product page

Caption: A logical workflow for the initial biological evaluation of a novel chemical entity.

Conclusion
2,3-Dimethyl-1H-indole-7-carboxylic acid is a well-defined chemical entity with a clear

structure. While its fundamental identifiers are established, there is a notable lack of publicly

available, detailed experimental data regarding its physicochemical properties, spectroscopic

analysis, and biological activity. The information provided in this guide is based on the

foundational principles of organic chemistry and spectroscopy, offering expected characteristics

to guide future research. Further experimental investigation is required to fully characterize this

compound and explore its potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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